molecular formula C24H21FN2O2 B2761623 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 896296-57-4

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No. B2761623
CAS RN: 896296-57-4
M. Wt: 388.442
InChI Key: MDDKIBQLDFNFAT-UHFFFAOYSA-N
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Description

“N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact method would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the phenyl groups, and the acetamide group. The fluorophenyl group would contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group and the aromatic phenyl groups could affect its solubility and stability .

Scientific Research Applications

Pharmacological Applications and Mechanistic Insights

  • Inhibition of Kinase Activity and Cancer Therapeutics :

    • Research on derivatives similar to N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide has demonstrated potential in inhibiting kinase activity, particularly targeting the Src kinase, which plays a significant role in cancer progression. Thiazolyl N-benzyl-substituted acetamide derivatives, for instance, have shown Src kinase inhibitory and anticancer activities, suggesting a pathway for the development of new cancer therapeutics Fallah-Tafti et al., 2011.
  • Anticonvulsant Activity :

    • New amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have been synthesized and evaluated for their anticonvulsant activity. This research indicates the potential of these compounds in addressing epilepsy and related seizure disorders Obniska et al., 2015.

Material Science and Electrochemical Applications

  • Electrochromic Properties :

    • Enhancing the electrochromic properties of conducting polymers through copolymerization with compounds bearing similarities to N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide has been explored. Copolymers incorporating such structures have demonstrated multiple color states and improved electrochromic device performance, indicating applications in smart windows and display technologies Türkarslan et al., 2007.
  • 3D Printing of Modified-Release Dosage Forms :

    • The technology of stereolithographic (SLA) 3D printing has been applied to fabricate drug-loaded tablets with modified-release characteristics using related compounds. This innovative approach allows for the manufacturing of tablets with specific extended-release profiles, opening new avenues in personalized medicine Wang et al., 2016.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs that contain a pyrrolidine ring work by binding to specific proteins or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, studying its reactivity and interactions with other compounds, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-19-11-13-21(14-12-19)27-16-20(15-22(27)28)26-24(29)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,23H,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDKIBQLDFNFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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